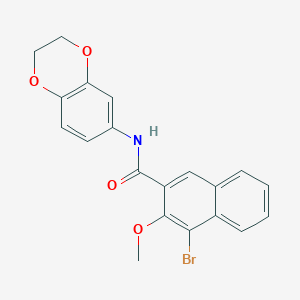![molecular formula C24H22BrN3O2 B251058 N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-bromobenzamide](/img/structure/B251058.png)
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-bromobenzamide, also known as BBR 3464, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It is a DNA-binding agent that has shown promising results in preclinical studies.
Mécanisme D'action
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-bromobenzamide 3464 works by binding to DNA and interfering with its normal function. It forms covalent bonds with the DNA molecule, causing it to become distorted and preventing it from replicating properly. This leads to cell death and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-bromobenzamide 3464 has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest, apoptosis, and DNA damage in cancer cells. It has also been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-bromobenzamide 3464 has several advantages for use in lab experiments. It is a potent and selective DNA-binding agent that has shown activity against a wide range of cancer cell lines. However, it also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity to normal cells.
Orientations Futures
There are several future directions for research on N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-bromobenzamide 3464. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of interest is the development of new formulations that can improve its solubility and enhance its bioavailability. Additionally, there is ongoing research into the use of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-bromobenzamide 3464 in combination with other cancer drugs to enhance its effectiveness. Finally, there is interest in exploring the potential use of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-bromobenzamide 3464 in other disease areas, such as infectious diseases and autoimmune disorders.
Méthodes De Synthèse
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-bromobenzamide 3464 is synthesized through a multistep process that involves the condensation of 4-bromoaniline and 4-bromobenzoyl chloride to form an intermediate, which is then reacted with piperazine to form the final product.
Applications De Recherche Scientifique
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-bromobenzamide 3464 has been extensively studied for its potential use in cancer treatment. It has shown activity against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy drugs. It has also been shown to be effective in animal models of cancer.
Propriétés
Formule moléculaire |
C24H22BrN3O2 |
|---|---|
Poids moléculaire |
464.4 g/mol |
Nom IUPAC |
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-bromobenzamide |
InChI |
InChI=1S/C24H22BrN3O2/c25-20-12-10-18(11-13-20)23(29)26-21-8-4-5-9-22(21)27-14-16-28(17-15-27)24(30)19-6-2-1-3-7-19/h1-13H,14-17H2,(H,26,29) |
Clé InChI |
FNBLYTPVUFNLTF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=CC=C4 |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,6-dimethoxybenzoyl)-N'-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B250979.png)
![2,2-dimethyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B250980.png)
![3-fluoro-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B250981.png)
![2-methyl-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}propanamide](/img/structure/B250982.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-isopropylbenzamide](/img/structure/B250983.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250984.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250986.png)
![3-bromo-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250987.png)
![5-(4-bromophenyl)-N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B250988.png)

![4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250994.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250996.png)
![5-(4-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250997.png)
![3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B250999.png)